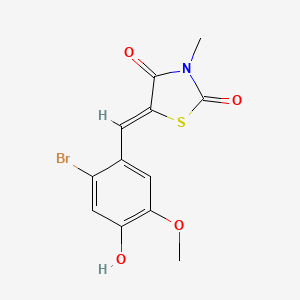

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4S/c1-14-11(16)10(19-12(14)17)4-6-3-9(18-2)8(15)5-7(6)13/h3-5,15H,1-2H3/b10-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUSRFONLIGCFQ-WMZJFQQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC(=C(C=C2Br)O)OC)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CC(=C(C=C2Br)O)OC)/SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione typically involves the condensation of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 3-methylthiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Oxidation: Formation of 2-bromo-4-hydroxy-5-methoxybenzaldehyde.

Reduction: Formation of 5-(2-hydroxy-4-methoxybenzylidene)-3-methylthiazolidine-2,4-dione.

Substitution: Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Applications

Research indicates that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease. A patent describes methods and compositions that utilize this compound to treat or prevent symptoms associated with such disorders. The mechanism involves the inhibition of neuronal death through various pathways, including GSK-3β inhibition, which is crucial for neuroprotection .

Case Study: Neurodegenerative Disorders

- Study Focus : The effects of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione on neuronal cell lines.

- Findings : The compound demonstrated a reduction in apoptosis markers in PC12 cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Anticancer Properties

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. Studies have indicated that it may act as an effective agent against various cancer types by targeting specific signaling pathways involved in cell survival and proliferation.

Case Study: Cancer Cell Lines

- Study Focus : Evaluating the cytotoxic effects of the compound on breast and colon cancer cell lines.

- Findings : Significant inhibition of cell growth was observed at certain concentrations, with mechanisms involving caspase activation and modulation of the cell cycle .

Antioxidant Activity

The antioxidant properties of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione contribute to its therapeutic potential. By scavenging free radicals and reducing oxidative stress, the compound can protect cells from damage associated with various diseases.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione | 15 | Free radical scavenging |

| Standard Antioxidant (e.g., Ascorbic Acid) | 20 | Free radical scavenging |

Potential Use in Diabetes Management

Emerging research suggests that this compound may also play a role in managing diabetes by improving insulin sensitivity and regulating glucose metabolism. Its thiazolidinedione structure is reminiscent of known antidiabetic agents.

Case Study: Diabetes Research

- Study Focus : Effects on glucose uptake in muscle cells.

- Findings : Enhanced glucose uptake was observed, indicating potential for further development as an antidiabetic agent.

Mechanism of Action

The mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-2,4-dione Derivatives

Structural and Functional Group Analysis

The activity of TZD derivatives is highly dependent on substituents on both the benzylidene ring and the TZD core. Key comparisons include:

A. Substituents on the Benzylidene Ring

- For example, 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (CTD) showed moderate activity in quantum chemical and docking studies, suggesting halogens can modulate electronic properties .

- Hydroxy and Methoxy Groups: The 4-hydroxy and 5-methoxy groups in the target compound resemble derivatives with dual polar substituents. For instance, 5-(3-hydroxy-4-methoxybenzylidene)-TZD (Entry 2, ) demonstrated mitochondrial pyruvate carrier (MPC) inhibition, comparable to the reference inhibitor UK5099 . Hydroxy groups are critical for antioxidant activity: 5-(2,5-dihydroxybenzylidene)-TZD (1c) showed high lipoxygenase (LOX) inhibition (IC50 = 3.52 µM), while methoxy groups (e.g., 1g) reduced activity, highlighting the importance of phenolic -OH groups .

B. Substituents on the TZD Core

- The 3-methyl group in the target compound may enhance lipophilicity compared to bulkier substituents (e.g., 3-(2-nitro-benzyl) in TM17, ). TM17 reduced pro-inflammatory cytokines (IL-6, IL-17A) without toxicity, suggesting that smaller alkyl groups like methyl could balance bioavailability and efficacy .

Table 1: Key Pharmacological Profiles of TZD Analogs

*No direct activity data for the target compound are available in the provided evidence.

Key Trends:

LOX and Lipid Peroxidation : Hydroxy groups enhance LOX inhibition, while methoxy groups reduce it. The target’s 4-OH and 5-OMe may confer intermediate activity .

Mitochondrial Effects : Hydroxy-methoxybenzylidene derivatives (e.g., Entry 2, ) are potent MPC inhibitors, suggesting the target compound’s 4-OH and 5-OMe could align with this activity .

Anti-inflammatory Potential: TM17’s bromo and methoxy substituents correlate with cytokine modulation, implying similar pathways for the target compound .

Biological Activity

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a compound class recognized for its diverse biological activities, particularly in cancer treatment and metabolic disorders. This article explores the biological activity of this specific compound, focusing on its cytotoxicity against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure incorporates a thiazolidine ring and a benzylidene moiety, which are crucial for its biological activity.

Cytotoxicity Studies

Recent studies have highlighted the potent cytotoxic effects of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione against various cancer cell lines. The most notable findings include:

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including NCI-H292 (lung cancer), MCF-7 (breast cancer), and HT29 (colon cancer).

- IC50 Values : The compound exhibited an IC50 value of 1.26 μg/mL against the NCI-H292 lung cancer cell line after 72 hours of incubation. This indicates a high level of potency compared to other tested compounds in the same class .

The mechanisms through which this compound exerts its cytotoxic effects have been investigated:

- Induction of Apoptosis : Treatment with the compound led to significant morphological changes in NCI-H292 cells consistent with apoptosis, including:

- Genotoxicity : The compound also induced genotoxic effects in NCI-H292 cells, with a 2.8-fold increase in the damage index compared to controls, suggesting its potential for causing DNA damage selectively in cancer cells while sparing normal cells like PBMC (peripheral blood mononuclear cells) .

Comparative Analysis with Other Compounds

To contextualize the effectiveness of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione, it is useful to compare it with other thiazolidine derivatives:

| Compound | Cell Line | IC50 Value (μg/mL) | Mechanism |

|---|---|---|---|

| 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione | NCI-H292 | 1.26 | Apoptosis induction |

| Other Thiazolidines | Various | 8.0 - 20.0 | Varies |

This table illustrates that the compound's IC50 value is significantly lower than those of other thiazolidines, indicating superior efficacy.

Case Studies and Research Findings

Several studies have documented similar findings regarding thiazolidine derivatives:

- A study indicated that thiazolidine derivatives showed selective cytotoxicity against multiple cancer cell lines while exhibiting minimal toxicity towards normal fibroblasts .

- Another investigation into related compounds demonstrated their ability to inhibit tumor growth through apoptosis and cell cycle arrest mechanisms .

Q & A

Q. What are the key steps in synthesizing 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methylthiazolidine-2,4-dione, and how can reaction conditions be optimized?

The synthesis involves two primary steps:

- Thiazolidine-2,4-dione core formation : Reacting α-haloketones (e.g., chloroacetone) with thiourea under basic conditions to form the heterocyclic core .

- Benzylidene introduction : A Knoevenagel condensation between the thiazolidine-2,4-dione and a substituted benzaldehyde (e.g., 2-bromo-4-hydroxy-5-methoxybenzaldehyde) under basic catalysis (e.g., piperidine) .

Optimization strategies : - Solvent choice (e.g., ethanol or methanol for polar protic environments).

- Temperature control (60–80°C for condensation efficiency).

- Catalytic additives (e.g., acetic acid to accelerate cyclization) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Single-crystal X-ray diffraction (SCXRD) : Resolves 3D molecular geometry and confirms stereochemistry. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .

- NMR spectroscopy : and NMR verify substituent positions and Z/E configuration of the benzylidene group.

- HPLC-MS : Ensures purity (>95%) and identifies byproducts (e.g., unreacted aldehyde or dimerization artifacts) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antioxidant screening : DPPH radical scavenging assays to assess ROS inhibition .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to determine IC values .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s reactivity in Knoevenagel condensation?

The benzaldehyde’s substituents modulate reactivity:

- Electron-withdrawing groups (e.g., Br) : Increase aldehyde electrophilicity, accelerating condensation but risking overreaction (e.g., bromine displacement).

- Methoxy and hydroxy groups : Stabilize intermediates via resonance but may require protection (e.g., acetylated hydroxy groups) to prevent side reactions .

Data example :

| Substituent | Reaction Yield (%) | Byproduct Formation |

|---|---|---|

| -Br | 72 | 15% (debrominated) |

| -OCH | 85 | 5% (dimerization) |

Q. How can crystallographic data resolve ambiguities in Z/E isomerism of the benzylidene group?

SCXRD provides unambiguous evidence:

- Z-isomer : The benzylidene group and thiazolidine ring lie on the same side, confirmed by torsion angles (e.g., C5-C6-C7-C8 < 10°) .

- E-isomer : Opposite orientation, leading to distinct packing patterns (e.g., herringbone vs. layered structures). SHELX refinement parameters (R-factor < 0.05) ensure accuracy .

Q. What strategies address contradictory bioactivity data across studies?

- Variable control : Standardize assay conditions (e.g., cell passage number, incubation time).

- Structural analogs : Compare activity trends. For example, replacing the bromo group with Cl or I alters lipophilicity and target binding .

- Statistical validation : Use ANOVA to assess significance of IC differences (p < 0.05) .

Q. How do computational methods enhance structure-activity relationship (SAR) studies for this compound?

- Docking simulations : Predict binding to targets like PPAR-γ (diabetes) or bacterial DNA gyrase.

- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity .

Example : A methoxy group at C5 increases antioxidant activity (DPPH IC = 12 µM) compared to ethoxy (IC = 28 µM) due to enhanced resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.